molecular formula C27H22N4O2S B2465109 N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 402946-18-3

N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2465109
CAS No.: 402946-18-3
M. Wt: 466.56
InChI Key: UPTDVIUPFAJBKJ-DQSJHHFOSA-N
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Description

N-[(2Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (a derivative of antipyrine) moiety linked to a benzamide group via a 4-phenyl-2,3-dihydro-1,3-thiazole ring system. The presence of the 2,3-dihydro-1,3-thiazole scaffold is particularly noteworthy, as this heterocycle is a privileged structure in drug discovery, known for its diverse biological activities. Compounds containing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group have been extensively studied and reported in scientific literature for their wide range of potential biological properties. Schiff base derivatives of this core structure have demonstrated notable antibacterial, antifungal, and anticancer activities in research settings . Furthermore, amide derivatives incorporating this pharmacophore have been synthesized and characterized, with their crystal structures detailed in scientific databases, highlighting their relevance as subjects of ongoing chemical and biological investigation . The specific mechanism of action for this compound is an area of active research and is likely dependent on the combined properties of its multi-heterocyclic architecture. Researchers are exploring its potential as a key intermediate for the synthesis of more complex molecules or as a candidate for screening against various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S/c1-19-24(26(33)31(29(19)2)22-16-10-5-11-17-22)30-23(20-12-6-3-7-13-20)18-34-27(30)28-25(32)21-14-8-4-9-15-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDVIUPFAJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include phenylhydrazine, acetophenone, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Molecular Formula
Target Compound Dihydrothiazol-2-ylidene + Pyrazolone Benzamide at N-position of thiazole; Phenyl at C4 of thiazole C₂₇H₂₃N₃O₂S (inferred)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazol-2-ylidene 2-Methoxyphenyl at C3; 4-Methylbenzamide C₂₄H₂₀N₂O₂S
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-oxoindol-3-yl)hydrazinecarbothioamide Pyrazolone Hydrazinecarbothioamide linked to indole C₂₁H₁₉N₇O₂S
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazolone Propanamide with isoindole-dione and benzyl groups C₂₉H₂₅N₅O₄
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide Pyrazolone Formamide substituent C₁₃H₁₃N₃O₂

Key Observations :

  • The target compound’s thiazolylidene-benzamide system distinguishes it from pyrazolone-based analogs (e.g., ), which prioritize hydrogen-bonding interactions via hydrazinecarbothioamide or propanamide groups.
  • The phenyl group at C4 of the thiazole ring (target) contrasts with the 2-methoxyphenyl substitution in , which may enhance π-π stacking but reduce solubility.

Insights :

  • The target compound’s synthesis likely employs Cs₂CO₃-mediated coupling (as in ) for forming the thiazolylidene-benzamide bond.
  • X-ray crystallography (e.g., SHELX or ORTEP-III ) is critical for confirming the (2Z) configuration and hydrogen-bonding patterns, as demonstrated in .

Hydrogen-Bonding and Crystallographic Trends

Table 3: Hydrogen-Bonding Parameters
Compound Hydrogen Bonds (D–H···A) Graph Set Analysis R Factor
Target Compound (Hypothetical) N–H···O (pyrazolone), C=O···H–N Chain motifs (C(4), R₂²(8)) ~0.04–0.06 (inferred)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide N–H···O, C–H···π Layered packing via π-π interactions 0.038
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide N–H···O (formamide/pyrazolone) Dimers via R₂²(8) 0.064

Analysis :

  • The thiazolylidene-benzamide system in the target compound is expected to form N–H···O and C=O···H–N bonds , similar to , stabilizing the crystal lattice.
  • The pyrazolone core’s carbonyl group acts as a hydrogen-bond acceptor, a feature conserved across analogs .

Pharmacological Potential

  • Thiazolylidene Systems : The electron-deficient thiazole ring (target) may enhance binding to enzymes like cyclooxygenase (COX), as seen in anti-inflammatory agents .
  • Benzamide vs. Formamide : The benzamide group’s bulkiness (target) could improve metabolic stability compared to formamide derivatives .

Biological Activity

N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C25H19N5O5C_{25}H_{19}N_5O_5 with a molecular weight of 469.4 g/mol. The IUPAC name is (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide. The presence of a pyrazole ring and thiazole moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC25H19N5O5C_{25}H_{19}N_5O_5
Molecular Weight469.4 g/mol
IUPAC Name(Z)-2-cyano-N-(1,5-dimethyl...
InChI KeyHRXMYHAWZWGGHB-JXAWBTAJSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Numerous studies have reported the anticancer properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds like N-benzamide derivatives have been noted for their antibacterial and antifungal activities. The thiazole ring in the structure is particularly significant as it has been associated with enhanced antimicrobial efficacy in related compounds.

Case Studies

  • In Vitro Studies : Research conducted on similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF7), indicating potential use in targeted cancer therapies.
    • Findings : A study showed that derivatives with thiazole rings exhibited IC50 values in the low micromolar range against MCF7 cells.
  • Antibacterial Screening : A related compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL.

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